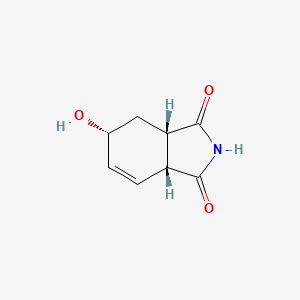

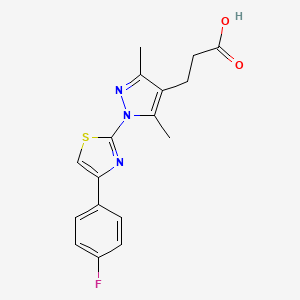

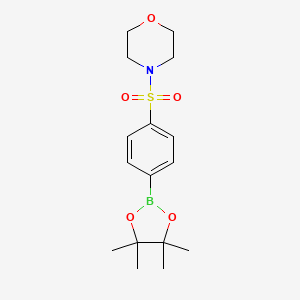

![molecular formula C24H38S2Si B566141 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene CAS No. 1160106-12-6](/img/structure/B566141.png)

4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is a dithienosilole-benzothiadiazole copolymer used for electrochemistry methods of polymer packing and future material study and device applications .

Synthesis Analysis

The synthesis of 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene involves palladium-catalyzed direct C-H cross-coupling polycondensation of 5,6-difluorobenzotriazole with different thiophene derivatives . Another synthesis method involves the utilization of the silaindacenodithiophene (SIDT) framework as the central D (2) donor unit within the D (1)AD (2)AD (1) chromophore configuration .

Molecular Structure Analysis

The molecular formula of 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is C24H38S2Si. It has a molecular weight of 418.8 g/mol . The structure of the molecule contains a total of 67 bonds, including 29 non-H bonds, 10 multiple bonds, 14 rotatable bonds, 10 aromatic bonds, 3 five-membered rings, 2 eight-membered rings, 1 eleven-membered ring, and 2 Thiophene rings .

Chemical Reactions Analysis

4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is used as a donor unit in the synthesis of D-π-A conjugated polymers via palladium-catalyzed direct C-H cross-coupling polycondensation .

Physical And Chemical Properties Analysis

4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is a liquid at room temperature . It has a molecular weight of 418.8 g/mol, and it does not have any hydrogen bond donors but has 2 hydrogen bond acceptors . It also has 14 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Electropolymerization and Properties of Donor-Acceptor Monomers

A study synthesized a monomer based on 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene and found that its corresponding polymer exhibits both fluorescent and electrochromic properties. This polymer changes color rapidly upon oxidation and shows potential in electronic applications due to its solubility in organic solvents (Tutuncu, Cihaner, & Icli Ozkut, 2019).

Photovoltaic Applications

The compound has been used in the synthesis of conjugated polymers for photovoltaic applications. For instance, its incorporation in polymers demonstrated an ability to absorb light across a wide visible spectrum, which is crucial for solar cell efficiency (Xiao, Zhou, & You, 2008).

High Hole Mobility in Organic Thin-Film Transistors

A study reported the synthesis of a polymer based on 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene showing remarkably high hole mobility in organic thin-film transistors, indicating potential for advanced electronic components (Nketia-Yawson et al., 2018).

Thermal Stability and Photochemical Stability in Solar Cells

The thermal stability and photochemical stability of polymers incorporating this compound have been explored, highlighting its utility in improving the longevity and efficiency of polymer solar cells (Helgesen et al., 2011).

Application in OLEDs

This compound has been used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) applications. The polymers exhibited promising luminescence efficiencies, indicating potential for use in lighting and display technologies (Han et al., 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38S2Si/c1-3-5-7-9-11-13-19-27(20-14-12-10-8-6-4-2)21-15-17-25-23(21)24-22(27)16-18-26-24/h15-18H,3-14,19-20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUESHXZKMJNIJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si]1(C2=C(C3=C1C=CS3)SC=C2)CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38S2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738134 |

Source

|

| Record name | 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene | |

CAS RN |

1160106-12-6 |

Source

|

| Record name | 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the structure of 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene influence the properties of the resulting polymer?

A2: While the research [] doesn't directly compare the structural influence of different donor units on the final polymer properties, it's understood that the choice of donor unit significantly impacts the polymer's electronic and optical characteristics. The presence of the silole ring and the two octyl chains in 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene likely influences the solubility, energy levels, and charge transport properties of the resulting polymer. Further investigation comparing 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene to other donor units would be needed to establish definitive structure-property relationships.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

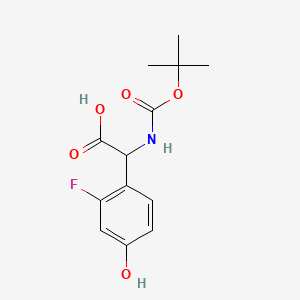

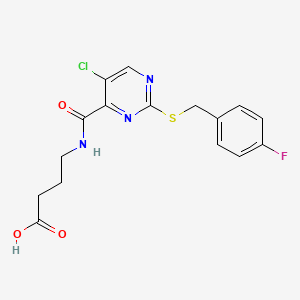

![3-[2-[(4-fluorophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B566067.png)

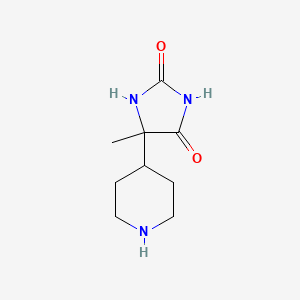

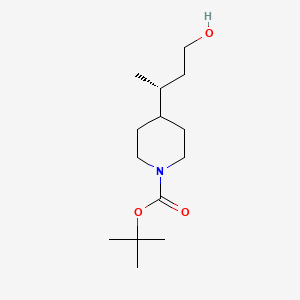

![4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one](/img/structure/B566077.png)